molecular formula C17H19N3O3 B5749358 3-(hydroxymethyl)-2,4,6-trimethylbenzaldehyde (4-nitrophenyl)hydrazone

3-(hydroxymethyl)-2,4,6-trimethylbenzaldehyde (4-nitrophenyl)hydrazone

Cat. No. B5749358
M. Wt: 313.35 g/mol
InChI Key: LDVMJIDGTKKQBA-GIJQJNRQSA-N
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Description

3-(hydroxymethyl)-2,4,6-trimethylbenzaldehyde (4-nitrophenyl)hydrazone, also known as HMTB-NPH, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound has been synthesized using various methods and has shown promising results in various biochemical and physiological studies.

Mechanism of Action

The mechanism of action of 3-(hydroxymethyl)-2,4,6-trimethylbenzaldehyde (4-nitrophenyl)hydrazone is based on its ability to form complexes with metal ions. The formation of these complexes results in changes in the physical and chemical properties of the metal ions, which can be used for various applications. 3-(hydroxymethyl)-2,4,6-trimethylbenzaldehyde (4-nitrophenyl)hydrazone has also been shown to inhibit the activity of enzymes, which can be attributed to its ability to bind to the active site of the enzyme.
Biochemical and physiological effects:
3-(hydroxymethyl)-2,4,6-trimethylbenzaldehyde (4-nitrophenyl)hydrazone has been shown to have various biochemical and physiological effects, including the inhibition of enzymes, the detection of metal ions, and the detection of DNA. This compound has also been shown to have antioxidant and antimicrobial properties, which can be attributed to its ability to scavenge free radicals and inhibit the growth of microorganisms.

Advantages and Limitations for Lab Experiments

3-(hydroxymethyl)-2,4,6-trimethylbenzaldehyde (4-nitrophenyl)hydrazone has several advantages for lab experiments, including its ability to form complexes with various metal ions, its stability, and its low toxicity. However, this compound also has some limitations, including its limited solubility in water and its sensitivity to pH and temperature changes.

Future Directions

There are several future directions for the use of 3-(hydroxymethyl)-2,4,6-trimethylbenzaldehyde (4-nitrophenyl)hydrazone in scientific research. One direction is the development of new metal complexes using 3-(hydroxymethyl)-2,4,6-trimethylbenzaldehyde (4-nitrophenyl)hydrazone as a ligand for various applications, including catalysis, sensing, and drug delivery. Another direction is the use of 3-(hydroxymethyl)-2,4,6-trimethylbenzaldehyde (4-nitrophenyl)hydrazone in the detection of DNA and the inhibition of enzymes. Further studies are also needed to determine the potential of 3-(hydroxymethyl)-2,4,6-trimethylbenzaldehyde (4-nitrophenyl)hydrazone as an antioxidant and antimicrobial agent.
Conclusion:
In conclusion, 3-(hydroxymethyl)-2,4,6-trimethylbenzaldehyde (4-nitrophenyl)hydrazone is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound has been synthesized using various methods and has shown promising results in various biochemical and physiological studies. 3-(hydroxymethyl)-2,4,6-trimethylbenzaldehyde (4-nitrophenyl)hydrazone has several advantages for lab experiments, including its ability to form complexes with various metal ions, its stability, and its low toxicity. However, this compound also has some limitations, including its limited solubility in water and its sensitivity to pH and temperature changes. Further studies are needed to determine the potential of 3-(hydroxymethyl)-2,4,6-trimethylbenzaldehyde (4-nitrophenyl)hydrazone in various applications, including catalysis, sensing, and drug delivery.

Synthesis Methods

3-(hydroxymethyl)-2,4,6-trimethylbenzaldehyde (4-nitrophenyl)hydrazone can be synthesized using various methods, including the reaction of 3-(hydroxymethyl)-2,4,6-trimethylbenzaldehyde with 4-nitrophenylhydrazine in the presence of acetic acid and ethanol. Another method involves the reaction of 3-(hydroxymethyl)-2,4,6-trimethylbenzaldehyde with 4-nitrophenylhydrazine in the presence of sulfuric acid and ethanol. Both methods result in the formation of 3-(hydroxymethyl)-2,4,6-trimethylbenzaldehyde (4-nitrophenyl)hydrazone, which can be purified using column chromatography.

Scientific Research Applications

3-(hydroxymethyl)-2,4,6-trimethylbenzaldehyde (4-nitrophenyl)hydrazone has been extensively used in scientific research due to its ability to form complexes with various metal ions. This compound has been used as a ligand in the synthesis of metal complexes, which have shown promising results in various applications, including catalysis, sensing, and drug delivery. 3-(hydroxymethyl)-2,4,6-trimethylbenzaldehyde (4-nitrophenyl)hydrazone has also been used in various biochemical and physiological studies, including the determination of metal ions in biological samples, the detection of DNA, and the inhibition of enzymes.

properties

IUPAC Name

[2,4,6-trimethyl-3-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c1-11-8-12(2)17(10-21)13(3)16(11)9-18-19-14-4-6-15(7-5-14)20(22)23/h4-9,19,21H,10H2,1-3H3/b18-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDVMJIDGTKKQBA-GIJQJNRQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1CO)C)C=NNC2=CC=C(C=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1CO)C)/C=N/NC2=CC=C(C=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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